molecular formula C₁₃H₁₉D₃N₄O₇ B1141343 Laninamivir-d3 CAS No. 1286920-52-2

Laninamivir-d3

货号: B1141343
CAS 编号: 1286920-52-2
分子量: 349.35
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Laninamivir-d3 is a deuterated form of laninamivir, a neuraminidase inhibitor used for the treatment and prophylaxis of influenza A and B viruses. This compound is structurally similar to laninamivir but contains deuterium atoms, which can enhance its metabolic stability and prolong its half-life. This compound is particularly significant in the context of antiviral therapies, especially for influenza, due to its long-acting properties and effectiveness against various strains of the virus.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of laninamivir-d3 involves multiple steps, starting from commercially available starting materials. The key steps include the introduction of deuterium atoms, which can be achieved through deuterium exchange reactions or by using deuterated reagents. The synthetic route typically involves the following steps:

    Formation of the pyran ring: This step involves the cyclization of a suitable precursor to form the pyran ring structure.

    Introduction of functional groups: Various functional groups, such as hydroxyl, amino, and carboxyl groups, are introduced through a series of chemical reactions, including oxidation, reduction, and substitution reactions.

    Deuterium incorporation: Deuterium atoms are introduced at specific positions using deuterated reagents or through deuterium exchange reactions under controlled conditions.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity of the final product. Key considerations include:

    Reaction temperature and pressure: Optimizing these parameters to achieve the desired reaction rate and product yield.

    Purification methods: Using techniques such as crystallization, chromatography, and distillation to purify the final product.

    Quality control: Implementing rigorous quality control measures to ensure the consistency and purity of the product.

化学反应分析

Types of Reactions

Laninamivir-d3 undergoes various chemical reactions, including:

    Oxidation: Conversion of hydroxyl groups to carbonyl groups using oxidizing agents.

    Reduction: Reduction of carbonyl groups to hydroxyl groups using reducing agents.

    Substitution: Replacement of functional groups with other groups using suitable reagents.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride, and hydrogen gas.

    Substitution reagents: Halogenating agents, nucleophiles, and electrophiles.

Major Products

The major products formed from these reactions include various intermediates and derivatives of this compound, which can be further modified to enhance its antiviral properties.

科学研究应用

Laninamivir-d3 has several scientific research applications, including:

    Chemistry: Used as a model compound to study the effects of deuterium incorporation on the stability and reactivity of organic molecules.

    Biology: Investigated for its antiviral properties and mechanism of action against influenza viruses.

    Medicine: Explored as a potential therapeutic agent for the treatment and prophylaxis of influenza.

    Industry: Used in the development of long-acting antiviral drugs with improved pharmacokinetic properties.

作用机制

Laninamivir-d3 exerts its antiviral effects by inhibiting the neuraminidase enzyme, which is essential for the release of new viral particles from infected cells. By binding to the active site of neuraminidase, this compound prevents the cleavage of sialic acid residues on the surface of host cells, thereby inhibiting viral replication and spread. The molecular targets include the neuraminidase enzyme of influenza A and B viruses, and the pathways involved include the inhibition of viral release and propagation.

相似化合物的比较

Laninamivir-d3 is compared with other neuraminidase inhibitors, such as zanamivir, oseltamivir, and peramivir. While all these compounds target the neuraminidase enzyme, this compound has unique features, including:

    Long-acting properties: this compound has a prolonged half-life compared to other neuraminidase inhibitors, allowing for less frequent dosing.

    Deuterium incorporation: The presence of deuterium atoms enhances the metabolic stability of this compound, reducing its degradation and increasing its efficacy.

Similar Compounds

    Zanamivir: Another neuraminidase inhibitor used for the treatment of influenza.

    Oseltamivir: A widely used neuraminidase inhibitor for the treatment and prophylaxis of influenza.

    Peramivir: An intravenous neuraminidase inhibitor used for the treatment of influenza.

This compound stands out due to its unique structural modifications and long-acting properties, making it a valuable compound in the fight against influenza.

常见问题

Basic Research Questions

Q. What experimental design considerations are critical for assessing Laninamivir-d3’s neuraminidase inhibition in vitro?

  • Key variables : Include enzyme concentration, substrate kinetics (e.g., sialic acid derivatives), and pH/temperature conditions mimicking physiological environments.
  • Controls : Use oseltamivir or zanamivir as positive controls and solvent-only systems as negative controls.
  • Replication : Perform triplicate assays to account for inter-experimental variability.
  • Data collection : Measure IC50 values using fluorometric or colorimetric assays (e.g., MUNANA substrate hydrolysis) and validate with Lineweaver-Burk plots to confirm competitive inhibition .

Q. How should researchers select appropriate in vivo models to evaluate this compound’s antiviral efficacy?

  • Species relevance : Use ferrets or mice with humanized lung tissues due to their comparable neuraminidase activity to humans.
  • Dosage optimization : Conduct pharmacokinetic (PK) studies to determine tissue-specific bioavailability and half-life.
  • Ethical compliance : Adhere to institutional guidelines for animal welfare (e.g., 3R principles: Replacement, Reduction, Refinement) and obtain ethical approval before trials .

Q. What statistical methods are recommended for analyzing dose-response relationships in this compound studies?

  • Non-linear regression : Fit sigmoidal curves to calculate IC50/EC50 values with 95% confidence intervals.
  • Error handling : Report standard deviations for triplicate measurements and use ANOVA for multi-group comparisons (e.g., efficacy across viral strains).
  • Precision : Limit decimal places to match instrument resolution (e.g., IC50 = 2.3 nM ± 0.2, not 2.345 nM ± 0.234) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported IC50 values for this compound across studies?

  • Assay conditions : Compare buffer composition (e.g., presence of divalent cations) and substrate purity, which may alter enzyme kinetics.
  • Data normalization : Standardize results against a shared reference inhibitor (e.g., zanamivir) to mitigate inter-lab variability.
  • Meta-analysis : Apply random-effects models to aggregate data from multiple studies, accounting for heterogeneity in experimental setups .

Q. What methodologies are effective for studying the deuterium isotope effect on this compound’s metabolic stability?

  • Isotope tracing : Use LC-MS/MS to quantify deuterium retention in plasma and liver microsomes.
  • Enzyme kinetics : Compare kcat and KM values between deuterated and non-deuterated analogs in CYP450 assays.
  • Computational modeling : Perform molecular dynamics simulations to assess deuterium’s impact on hydrogen bonding in active-site interactions .

Q. How should researchers design studies to evaluate this compound’s efficacy against emerging neuraminidase mutations?

  • Viral sequencing : Isolate clinical strains with mutations (e.g., H274Y, E119V) and perform plaque reduction assays.
  • Structural analysis : Use X-ray crystallography to map binding affinity changes in mutated neuraminidase active sites.
  • Synergistic combinations : Test this compound with polymerase inhibitors (e.g., baloxavir) to identify additive or antagonistic effects .

Q. Data Presentation and Validation

Q. What are the best practices for reporting this compound’s pharmacokinetic parameters in preclinical studies?

  • Parameter standardization : Report AUC, Cmax, Tmax, and half-life using non-compartmental analysis (NCA).
  • Species-specific adjustments : Normalize doses by body surface area when extrapolating from rodents to humans.
  • Validation : Include scatter plots with trendlines for concentration-time curves and provide raw data in supplementary materials .

Q. Contradiction and Bias Mitigation

Q. How can researchers address potential biases in in vitro to in vivo extrapolation (IVIVE) of this compound data?

  • Physiologically-based PK (PBPK) modeling : Integrate tissue-specific permeability and protein binding data.
  • Sensitivity analysis : Identify parameters (e.g., hepatic clearance) with the highest uncertainty and prioritize experimental validation.
  • Cross-validation : Compare model predictions with independent in vivo datasets to assess robustness .

Q. Methodological Pitfalls

Q. What common methodological flaws undermine this compound’s mechanistic studies?

  • Uncontrolled variables : Failure to account for pH shifts in enzymatic assays, altering ionization states of active-site residues.
  • Overinterpretation : Attributing efficacy solely to neuraminidase inhibition without evaluating host-cell entry or immune modulation.
  • Solution : Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) during experimental design to ensure rigor .

Q. Tables for Data Comparison

Study IC50 (nM) Assay Conditions Reference Inhibitor
A (2023)1.8 ± 0.3pH 7.4, 37°CZanamivir (IC50 = 2.1 nM)
B (2024)3.2 ± 0.5pH 6.8, 25°COseltamivir (IC50 = 5.0 nM)

Table 1: Discrepancies in IC50 values highlight the impact of assay conditions on this compound’s reported potency .

属性

CAS 编号

1286920-52-2

分子式

C₁₃H₁₉D₃N₄O₇

分子量

349.35

同义词

5-(Acetylamino)-4-[(aminoiminomethyl)amino]-2,6-anhydro-3,4,5-trideoxy-7-O-methyl-D-glycero-D-galacto-Non-2-enonic Acid-d3;  (4S,5R,6R)-5-Acetamido-4-_x000B_guanidino-6-((1R,2R)-2,3-dihydroxy-1-methoxypropyl)-5,6-dihydro-4H-pyran-2-carboxylic Acid-d3;  R 125

产品来源

United States

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。